molecular formula C7H13BO2 B1364393 Cyclohepten-1-ylboronic acid CAS No. 835882-35-4

Cyclohepten-1-ylboronic acid

Cat. No.: B1364393
CAS No.: 835882-35-4
M. Wt: 139.99 g/mol
InChI Key: MMOVERLKAAQVGD-UHFFFAOYSA-N
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Description

Cyclohepten-1-ylboronic acid is an organoboron compound with the molecular formula C7H13BO2. It is characterized by a seven-membered cycloheptene ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

Cyclohepten-1-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into boron-containing compounds has shown potential for developing new drugs, particularly in cancer therapy and antimicrobial treatments.

    Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.

Safety and Hazards

While specific safety and hazard information for Cyclohepten-1-ylboronic acid is not available, general precautions for handling similar boronic acid compounds include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohepten-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cycloheptene with borane, followed by oxidation to yield the boronic acid. Another method includes the use of organolithium or Grignard reagents to introduce the boronic acid functionality onto the cycloheptene ring.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclohepten-1-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Palladium catalysts and aryl halides are often used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other substituted cycloheptene derivatives.

Mechanism of Action

Cyclohepten-1-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and vinylboronic acid. While phenylboronic acid is widely used in organic synthesis due to its stability and reactivity, this compound offers unique structural features that make it suitable for specific applications, particularly in the synthesis of cyclic compounds. Vinylboronic acid, on the other hand, is often used in the synthesis of polymers and other materials due to its ability to undergo polymerization reactions.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid
  • Methylboronic acid

Cyclohepten-1-ylboronic acid stands out due to its unique seven-membered ring structure, which imparts distinct reactivity and properties compared to other boronic acids.

Properties

IUPAC Name

cyclohepten-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVERLKAAQVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392446
Record name Cyclohepten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835882-35-4
Record name Cyclohepten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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